

Introduction: The Structural Significance of a Privileged Scaffold

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Compound of Interest

Compound Name: 5-Methyl-3,4-dihydroquinolin-2(1*h*)-one

Cat. No.: B1600144

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The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.^[1] The introduction of a methyl group at the 5-position creates **5-Methyl-3,4-dihydroquinolin-2(1H)-one**, a molecule with distinct electronic and steric properties that necessitate precise structural elucidation for drug development and quality control. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule.^[2]

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of **5-Methyl-3,4-dihydroquinolin-2(1H)-one**. We will delve into the theoretical prediction of chemical shifts, the rationale behind these assignments based on substituent effects, and the experimental protocols required for unambiguous spectral acquisition and validation. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR-based structural characterization.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is fundamental for spectral assignment. The structure of **5-Methyl-3,4-dihydroquinolin-2(1H)-one** is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Structure with IUPAC numbering for NMR assignment.

Predicted ^{13}C NMR Spectrum: A Detailed Assignment

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts provides a robust framework for analysis.^[3] The chemical shifts in ^{13}C NMR are primarily influenced by the hybridization of the carbon atom and the electronic effects (inductive and resonance) of neighboring atoms and functional groups.^[4]

The following table summarizes the predicted chemical shifts for **5-Methyl-3,4-dihydroquinolin-2(1H)-one**, along with the expected results from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which are crucial for determining the number of attached protons (CH_3 , CH_2 , CH , or quaternary C).^{[5][6]}

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Carbon Type (from DEPT)	Rationale for Assignment
C-2	~170	C	The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom. [3]
C-8a	~138	C	Quaternary aromatic carbon attached to nitrogen. The electronegativity of nitrogen causes a downfield shift.
C-5	~135	C	Quaternary aromatic carbon bearing the methyl group. The methyl substituent causes a downfield shift at the point of attachment (ipso-carbon).
C-7	~128	CH	Aromatic methine carbon. Its chemical shift is typical for an aromatic C-H group.
C-4a	~126	C	Quaternary aromatic carbon, part of the fused ring system.
C-6	~124	CH	Aromatic methine carbon. The ortho-methyl group has a minor shielding effect compared to an

			unsubstituted benzene ring.
C-8	~115	CH	Aromatic methine carbon ortho to the amide nitrogen. It experiences a shielding effect, shifting it upfield relative to other aromatic carbons.
C-4	~31	CH ₂	Aliphatic methylene carbon adjacent to the aromatic ring. Identified as a negative peak in a DEPT-135 experiment. [7]
C-3	~25	CH ₂	Aliphatic methylene carbon β to the carbonyl group. Identified as a negative peak in a DEPT-135 experiment. [8]
C-5-Me	~18	CH ₃	Methyl carbon attached to the aromatic ring. Appears in the typical upfield aliphatic region and is identified as a positive peak in a DEPT-135 experiment. [7]

Experimental Protocol for Spectral Acquisition and Validation

Achieving high-quality, reproducible ^{13}C NMR data requires a systematic and validated experimental approach. The following protocol outlines the necessary steps from sample preparation to advanced 2D NMR analysis for unambiguous structural confirmation.

Step 1: Sample Preparation

- Weighing the Sample: Accurately weigh 20-50 mg of **5-Methyl-3,4-dihydroquinolin-2(1H)-one** for ^{13}C NMR experiments.[9]
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is often the first choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~ 77 ppm.[3] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d_6) is a viable alternative.[10] Note that solvent choice can influence chemical shifts.[11][12]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
- Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[9]
- Internal Standard (Optional): For highly precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm). However, referencing to the residual solvent peak is common practice.[9]

Step 2: 1D NMR Data Acquisition

- ^{13}C Spectrum: Acquire a standard proton-decoupled ^{13}C NMR spectrum. This provides a single peak for each unique carbon atom.[2] Due to the low natural abundance of ^{13}C , a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are necessary to achieve a good signal-to-noise ratio.
- DEPT-135 and DEPT-90: Perform DEPT-135 and DEPT-90 experiments.

- The DEPT-135 spectrum will show CH_3 and CH signals as positive peaks and CH_2 signals as negative peaks.[6][13]
- The DEPT-90 spectrum will exclusively show CH signals.[6][13]
- By comparing the broadband ^{13}C spectrum with the DEPT spectra, all carbon types (C, CH, CH_2 , CH_3) can be definitively identified.[7]

Step 3: 2D NMR for Unambiguous Assignment (Self-Validation)

To eliminate any ambiguity in the assignments made from 1D spectra, 2D NMR experiments are essential. They serve as a self-validating system by confirming atomic connectivity.[9]

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[14] It provides definitive one-bond C-H connections, confirming, for example, that the carbon signal at ~18 ppm is indeed the methyl group by showing a cross-peak to the methyl proton signal in the ^1H spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[9] This is exceptionally powerful for assigning quaternary carbons. For instance, the quaternary carbon C-5 (~135 ppm) should show a correlation to the protons of the methyl group (C-5-Me), confirming its position. Likewise, the carbonyl carbon C-2 (~170 ppm) will show correlations to the protons on C-3 and C-4.

Workflow for Complete NMR Analysis

The logical flow from sample preparation to complete structural assignment is a critical component of a robust analytical methodology.

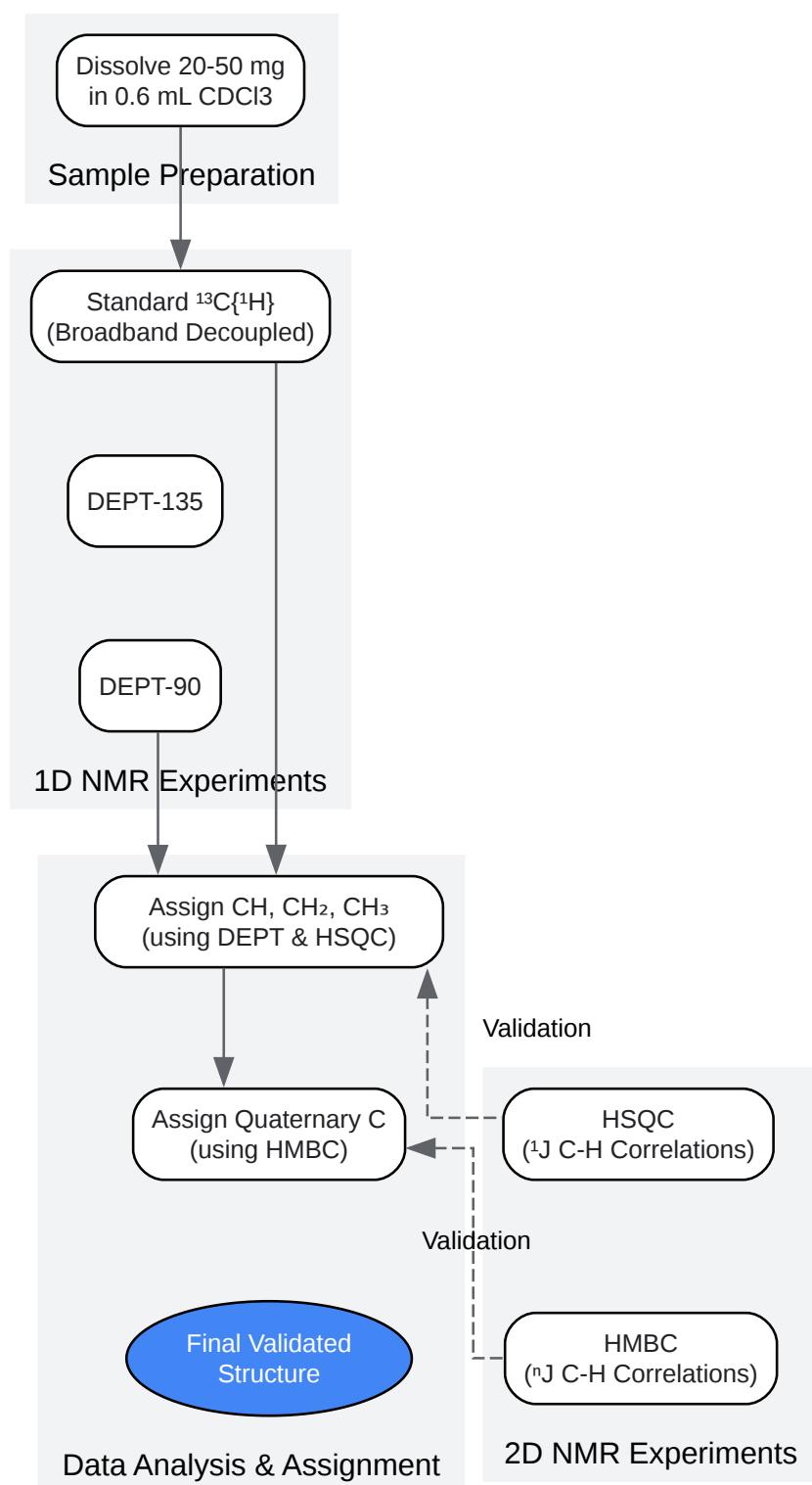


Figure 2. Workflow for Complete NMR Analysis

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Caption: A systematic workflow for unambiguous NMR assignment.

Conclusion

The ^{13}C NMR analysis of **5-Methyl-3,4-dihydroquinolin-2(1H)-one** is a clear example of the power of modern spectroscopy in drug discovery and development. While a 1D ^{13}C spectrum provides the initial carbon fingerprint, a comprehensive approach utilizing DEPT sequences for carbon-type determination and 2D techniques like HSQC and HMBC for connectivity mapping is essential for confident and unambiguous structural validation. The protocols and predictive data outlined in this guide provide a robust framework for researchers to accurately characterize this important heterocyclic scaffold and its derivatives, ensuring the scientific integrity of their work.

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